(4-Phenylbutyl)(dimethyl)(diethylamino)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is an organosilicon compound with the molecular formula C1H25NSi. It is a liquid at room temperature and is primarily used in research and industrial applications . This compound is part of a broader class of organosilicon compounds known for their versatility and unique properties, making them valuable in various fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylbutyl)(dimethyl)(diethylamino)silane typically involves the reaction of dichlorosilane with diethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . The general steps are as follows:
Reactants: Dichlorosilane and diethylamine.
Catalyst: Clay catalyst.
Solvent: Hexane.
Reaction Conditions: The reaction is conducted at a temperature range of 40-60°C with continuous stirring. Nitrogen is introduced into the reactor to maintain an inert atmosphere.
Purification: The product is purified using standard impurity removal techniques.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The use of high-purity reactants and advanced purification methods ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Phenylbutyl)(dimethyl)(diethylamino)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amino and phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions
Major Products
The major products formed from these reactions include various silanol, silane, and substituted organosilicon compounds. These products have diverse applications in materials science and industrial chemistry .
Scientific Research Applications
(4-Phenylbutyl)(dimethyl)(diethylamino)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (4-Phenylbutyl)(dimethyl)(diethylamino)silane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to form stable bonds with both organic and inorganic substrates, making it an effective coupling agent. The presence of amino and phenyl groups enhances its reactivity and allows for the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Diisopropylaminosilane (DIPAS)
- Bis(diethylamino)silane (BDEAS)
- Tris(dimethylamino)silane (TDMAS)
Uniqueness
(4-Phenylbutyl)(dimethyl)(diethylamino)silane is unique due to its specific combination of phenyl, dimethyl, and diethylamino groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced performance in certain reactions and applications, particularly in the synthesis of advanced materials and biocompatible products .
Properties
IUPAC Name |
N-[dimethyl(4-phenylbutyl)silyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NSi/c1-5-17(6-2)18(3,4)15-11-10-14-16-12-8-7-9-13-16/h7-9,12-13H,5-6,10-11,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPNINJGYQCSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)CCCCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.